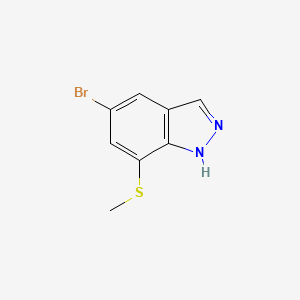
5-Bromo-7-(methylthio)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-(methylthio)-1H-indazole is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and a methylthio group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(methylthio)-1H-indazole typically involves the bromination of 7-(methylthio)-1H-indazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(methylthio)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylthio group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-azido-7-(methylthio)-1H-indazole, 5-thio-7-(methylthio)-1H-indazole, and 5-alkoxy-7-(methylthio)-1H-indazole.
Oxidation Reactions: Products include 5-Bromo-7-(methylsulfinyl)-1H-indazole and 5-Bromo-7-(methylsulfonyl)-1H-indazole.
Reduction Reactions: Products include 7-(methylthio)-1H-indazole and 5-Bromo-7-methyl-1H-indazole.
Scientific Research Applications
5-Bromo-7-(methylthio)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(methylthio)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and methylthio groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methyl-1H-indole: Similar in structure but lacks the methylthio group.
5-Bromo-7-azaindole: Contains a nitrogen atom in the indole ring, making it more basic.
5-Bromo-7-azaindolin-2-one: Contains a carbonyl group, making it more reactive towards nucleophiles.
Uniqueness
5-Bromo-7-(methylthio)-1H-indazole is unique due to the presence of both bromine and a methylthio group, which provides a combination of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
5-bromo-7-methylsulfanyl-1H-indazole |
InChI |
InChI=1S/C8H7BrN2S/c1-12-7-3-6(9)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) |
InChI Key |
VVUVTAMYGNRQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC2=C1NN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



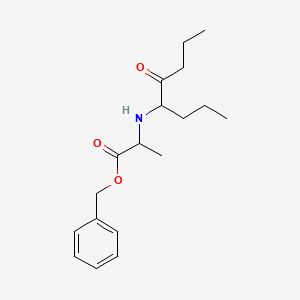

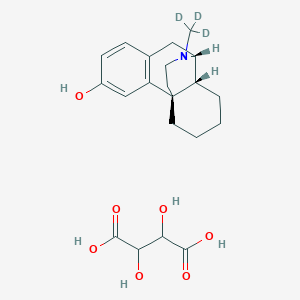
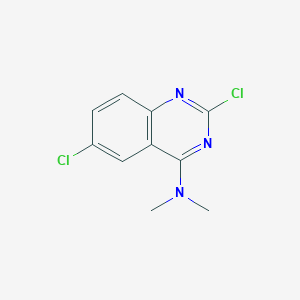
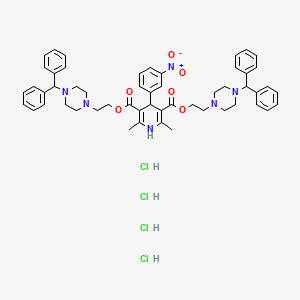

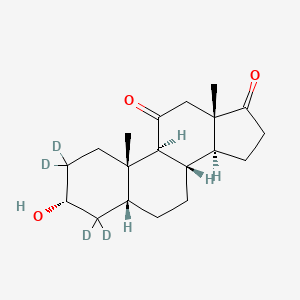
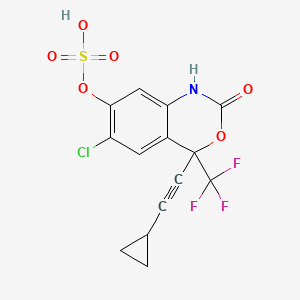
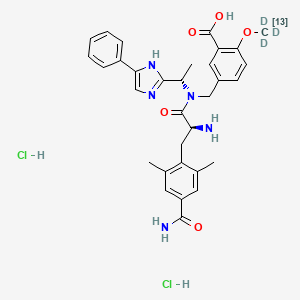
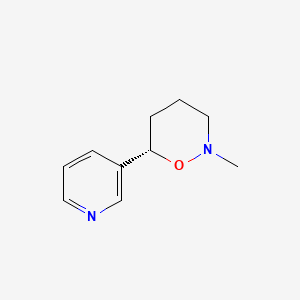
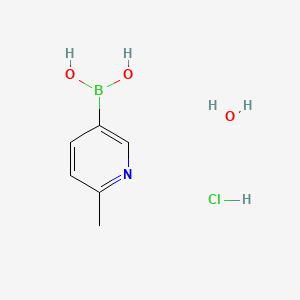
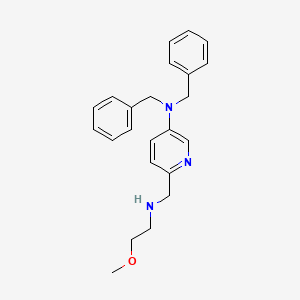
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
